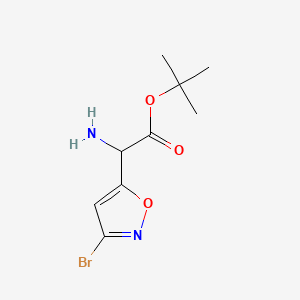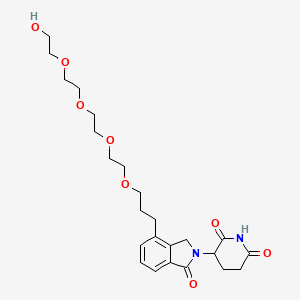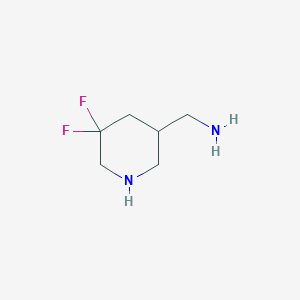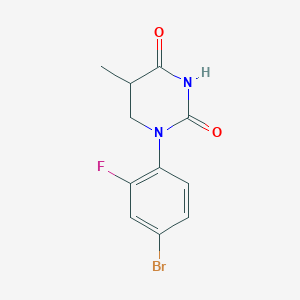
Bisdeoxycoelenterazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coelenterazine 400a is a derivative of coelenterazine, a luciferin found in various marine organisms. It is primarily used as a substrate for Renilla reniformis luciferase in bioluminescence resonance energy transfer (BRET) assays. This compound is known for its emission maximum around 400 nm, which minimizes interference with the emission of green fluorescent protein (GFP) acceptors .
准备方法
Synthetic Routes and Reaction Conditions
Coelenterazine 400a can be synthesized through a series of chemical reactions starting from commercially available precursorsThe reaction conditions often require the use of organic solvents like methanol or ethanol, and the process must be carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of Coelenterazine 400a involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored as a dry powder under argon in airtight containers at low temperatures to maintain its stability and prevent auto-oxidation .
化学反应分析
Types of Reactions
Coelenterazine 400a undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation by luciferases, which results in the emission of light.
Common Reagents and Conditions
Common reagents used in the reactions involving Coelenterazine 400a include molecular oxygen, methanol, and ethanol. The reactions are typically carried out under acidic conditions to prevent premature oxidation .
Major Products Formed
The major product formed from the oxidation of Coelenterazine 400a by luciferases is coelenteramide, which is in an excited state and emits light. Other products include carbon dioxide and water .
科学研究应用
Coelenterazine 400a has a wide range of applications in scientific research:
Chemistry: Used as a substrate in bioluminescence assays to study chemical reactions and molecular interactions.
Biology: Employed in BRET assays to investigate protein-protein interactions, particularly those involving G protein-coupled receptors.
Medicine: Utilized in drug development and screening to monitor cellular responses to various compounds.
Industry: Applied in high-throughput screening assays for drug discovery and development
作用机制
Coelenterazine 400a exerts its effects through its oxidation by luciferases, resulting in the emission of light. The molecular targets include Renilla reniformis luciferase and other related luciferases. The pathway involves the formation of an excited state intermediate, which decays to emit light .
相似化合物的比较
Similar Compounds
Coelenterazine Native: The most abundant form of coelenterazine in nature, used as a standard substrate for various luciferases.
Coelenterazine h: Another derivative with an emission maximum around 475 nm, used in BRET1 assays.
Coelenterazine e: Known for its high sensitivity in detecting calcium ions.
Coelenterazine f: Used in assays requiring high quantum yield .
Uniqueness
Coelenterazine 400a is unique due to its emission maximum around 400 nm, which minimizes interference with GFP emission. This makes it particularly suitable for BRET2 assays, providing higher signal resolution and specificity in detecting protein-protein interactions .
属性
分子式 |
C26H20N3O+ |
|---|---|
分子量 |
390.5 g/mol |
IUPAC 名称 |
2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-4-ium-3-one |
InChI |
InChI=1S/C26H20N3O/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21/h1-15,18H,16-17H2/q+1 |
InChI 键 |
DZBYWVNMRGJTGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=NC(=C[N+]3=C2N=C(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


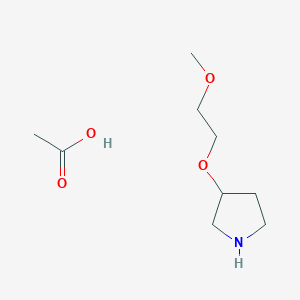
![4-[4-amino-5-(7-methoxy-1H-indol-2-yl)imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid;hydrochloride](/img/structure/B14779352.png)
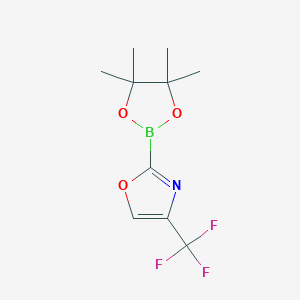
![tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate](/img/structure/B14779359.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
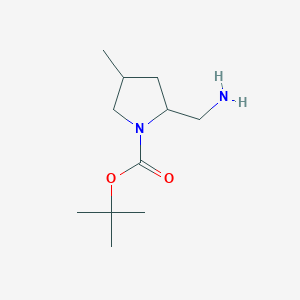


![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
